molecular formula C9H12N6O3 B1197279 Cytidine, 3'-azido-2',3'-dideoxy- CAS No. 84472-89-9

Cytidine, 3'-azido-2',3'-dideoxy-

Cat. No. B1197279
CAS RN: 84472-89-9
M. Wt: 252.23 g/mol
InChI Key: YIEFKLOVIROQIL-SHYZEUOFSA-N
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Description

“Cytidine, 3’-azido-2’,3’-dideoxy-” is a chemical compound . It is a type of nucleoside derivative, which are key components in the synthesis of nucleotides, the building blocks of nucleic acids .


Synthesis Analysis

The synthesis of nucleoside analogs like “Cytidine, 3’-azido-2’,3’-dideoxy-” involves modifying the structure of native nucleosides in three ways :

  • Phosphorylation of the hydroxy group at the C-5’ atom .


Molecular Structure Analysis

The molecular formula of “Cytidine, 3’-azido-2’,3’-dideoxy-” is C11H16N6O3 .


Chemical Reactions Analysis

Nucleoside analogs like “Cytidine, 3’-azido-2’,3’-dideoxy-” are able to change biochemical processes in cells infected with viruses, inhibiting viral replication, that is, to act as antiviral drugs .


Physical And Chemical Properties Analysis

The molecular weight of “Cytidine, 3’-azido-2’,3’-dideoxy-” is 280.28314 .

Scientific Research Applications

Inhibition of Telomerase Activity

  • Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
  • Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

Inhibition of Telomerase Activity

  • Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
  • Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

Treatment of HIV-1 Infection

  • Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .
  • Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .

Inhibition of Telomerase Activity

  • Methods of Application: The compound is incorporated into the 3’-terminus of DNA by partially purified telomerase. The compound does not exhibit significant inhibitory activity against DNA polymerases α and δ, suggesting that it is a selective inhibitor of telomerase .
  • Results: The compound showed potent inhibitory activity against HeLa cell telomerase. Long-term treatment with the compound resulted in reproducible telomere shortening in human HL60 cells .

Treatment of HIV-1 Infection

  • Methods of Application: The compound is taken up by several plasma membrane transporters. It is believed to have a temperature-sensitive route of entrance and its transport into cells is upregulated .
  • Results: The compound has been widely used since 1987 for the treatment of HIV-1 infection. It was the first nucleoside analog for which the target – HIV reverse transcriptase (RNA-dependent DNA polymerase) – was established .

Inhibition of Cancer Cell Proliferation

  • Methods of Application: The compound is incorporated into the DNA of cancer cells, causing the telomeres to shorten each time the cell divides .

Future Directions

Cyclonucleosides like “Cytidine, 3’-azido-2’,3’-dideoxy-” have found wide applications in medicinal chemistry and biochemistry as biocides as well as enzyme inhibitors and molecular probes. They have also found use as convenient synthetic tools for the preparation of new nucleoside analogues, enabling structural modifications of both the sugar ring and heterocyclic base .

properties

IUPAC Name

4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c10-7-1-2-15(9(17)12-7)8-3-5(13-14-11)6(4-16)18-8/h1-2,5-6,8,16H,3-4H2,(H2,10,12,17)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEFKLOVIROQIL-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10233443
Record name Cytidine, 3'-azido-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cytidine, 3'-azido-2',3'-dideoxy-

CAS RN

84472-89-9
Record name Cytidine, 3'-azido-2',3'-dideoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine, 3'-azido-2',3'-dideoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10233443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Citations

For This Compound
2
Citations
SN Sriharsha, S Shashikanth… - Journal of the Korean …, 2008 - koreascience.kr
L-Nucleosides, as well as analogues have been explored as potential antitumour and antiviral agents. Primarily as a result of the utility and effi cacy of certain 2, 3'-dideoxy nucleosides …
Number of citations: 2 koreascience.kr
SN Sriharsha, S Shashikanth… - Journal of the Korean …, 2008 - scholar.archive.org
L-Nucleosides, as well as analogues have been explored as potential antitumour and antiviral agents. Primarily as a result of the utility and efficacy of certain 2, 3'-dideoxy nucleosides …
Number of citations: 3 scholar.archive.org

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